molecular formula C12H16O2 B13318221 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13318221
M. Wt: 192.25 g/mol
InChI Key: ZHSYMAZVEFAADQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with a molecular formula of C12H16O2 It is a derivative of acetophenone, featuring a hydroxy group and a methyl group on the phenyl ring, along with a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-hydroxy-3-methylacetophenone with appropriate reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 4-hydroxy-3-methylacetophenone reacts with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.

    Reduction: Formation of 1-(4-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxy-3-methylacetophenone: Shares the hydroxy and methyl groups on the phenyl ring but lacks the dimethylpropanone moiety.

    4-Hydroxy-3-methylphenyl thiocyanate: Contains a thiocyanate group instead of the dimethylpropanone moiety.

Uniqueness: 1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H16O2/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,13H,1-4H3

InChI Key

ZHSYMAZVEFAADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)(C)C)O

Origin of Product

United States

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